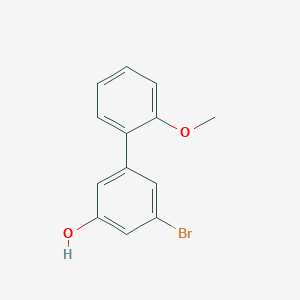
3-Bromo-5-(2,6-difluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,6-difluorophenyl)phenol, 95% (3,5-difluorophenyl bromide) is a synthetic compound with a wide range of applications in scientific research. It is a brominated phenol, with a molecular weight of 250.09 g/mol and a melting point of 98-99°C. 3,5-difluorophenyl bromide is soluble in methanol, ethanol, and chloroform, and is insoluble in water. This compound has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemistry.
Scientific Research Applications
3,5-difluorophenyl bromide is widely used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of organic compounds, including drugs, pharmaceuticals, and other biologically active molecules. It has also been used in the synthesis of peptides, proteins, and other biomolecules. In addition, 3,5-difluorophenyl bromide has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
Mechanism of Action
3,5-difluorophenyl bromide is an electrophile, which means that it is capable of reacting with nucleophiles. When 3,5-difluorophenyl bromide reacts with a nucleophile, it forms a covalent bond with the nucleophile. This covalent bond is formed by the donation of a pair of electrons from the nucleophile to the bromine atom of 3,5-difluorophenyl bromide. This covalent bond formation is responsible for the reactivity of 3,5-difluorophenyl bromide in scientific research.
Biochemical and Physiological Effects
3,5-difluorophenyl bromide has not been studied extensively for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also known to be toxic if ingested, and should be handled with care. In addition, 3,5-difluorophenyl bromide has been reported to be mutagenic in some studies, and should be handled with caution.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-difluorophenyl bromide in laboratory experiments is its reactivity. It is a versatile reagent that can be used in a variety of synthetic and biochemical applications. In addition, it is relatively inexpensive and easy to obtain.
The main limitation of using 3,5-difluorophenyl bromide in laboratory experiments is its toxicity. It is a mild irritant and can be toxic if ingested. In addition, it can be mutagenic and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving 3,5-difluorophenyl bromide. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug and pharmaceutical synthesis. In addition, further research into its reactivity and its potential to form covalent bonds with nucleophiles could lead to new and innovative synthetic methods. Finally, further investigations into its mutagenic potential could lead to improved safety protocols for its use in laboratory experiments.
Synthesis Methods
3,5-difluorophenyl bromide can be synthesized through a two-step process. The first step involves the reaction of 2,6-difluorobenzene with bromine in the presence of a base such as potassium carbonate. This reaction produces 3,5-difluorophenyl bromide and potassium bromide. The second step involves the reaction of 3,5-difluorophenyl bromide with a base such as sodium hydroxide. This reaction produces 3,5-difluorophenol and sodium bromide.
properties
IUPAC Name |
3-bromo-5-(2,6-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWKVHYOCQYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686395 |
Source


|
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,6-difluorophenyl)phenol | |
CAS RN |
1261902-87-7 |
Source


|
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














